
SM-164
描述
SM-164 是一种新型的双价模拟物,模拟了第二线粒体衍生的胱天蛋白酶激活剂(Smac)。它已被开发为一种有效的抗癌剂,通过靶向细胞凋亡抑制蛋白 (cIAP)-1/2 和 X 连锁凋亡抑制蛋白 (XIAP) 诱导细胞凋亡和肿瘤消退 。 该化合物在临床前研究中显示出巨大潜力,因为它能够诱导肿瘤细胞凋亡并在不损害正常组织的情况下实现肿瘤消退 。
准备方法
合成路线和反应条件
SM-164 是通过一系列化学反应合成的,这些反应涉及两个 Smac 模拟物的偶联。合成路线通常包括以下步骤:
Smac 模拟物核心形成: Smac 模拟物核心结构是通过一系列有机反应合成的,包括酰胺键形成和环化。
Smac 模拟物偶联: 两个 Smac 模拟物使用连接分子偶联在一起,形成 this compound 的双价结构。
工业生产方法
This compound 的工业生产遵循与上述相同的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 使用自动化合成和纯化系统可以提高生产过程的效率和可扩展性 。
化学反应分析
反应类型
SM-164 经历了几种类型的化学反应,包括:
cIAP-1/2 降解: This compound 诱导细胞凋亡抑制蛋白 (cIAP)-1/2 降解,导致胱天蛋白酶活化和细胞凋亡.
XIAP 拮抗: This compound 与 X 连锁凋亡抑制蛋白 (XIAP) 结合并拮抗其作用,从而促进细胞凋亡.
常用试剂和条件
合成 this compound 中使用的常用试剂包括:
胺和羧酸衍生物: 这些用于形成酰胺键。
连接分子: 这些用于偶联 Smac 模拟物。
主要形成的产物
涉及 this compound 的反应形成的主要产物是双价 Smac 模拟物本身。 cIAP-1/2 降解和 XIAP 拮抗导致胱天蛋白酶活化,并在肿瘤细胞中诱导细胞凋亡 。
科学研究应用
SM-164 is a bivalent Smac mimetic compound with anticancer properties . It functions by promoting apoptosis (programmed cell death) in tumor cells .
Scientific Research Applications
This compound is being explored for its potential in cancer therapy, often in combination with other treatments .
Anticancer Agent this compound is developed as an anticancer agent . It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells .
Apoptosis Induction this compound has demonstrated the ability to induce apoptosis in tumor cells . It achieves this by targeting and binding to cIAP-1, cIAP-2, and XIAP proteins, which are involved in inhibiting apoptosis . By binding to these proteins, this compound effectively antagonizes their function, promoting caspase activation and apoptosis .
Sensitization to other therapies
- Chemotherapy this compound can enhance the effectiveness of chemotherapeutic agents like Doxorubicin by promoting apoptosis signaling and suppressing survival signaling in cancer cells .
- Radiosensitization this compound has been shown to act as a radiosensitizing agent in breast cancer cells, enhancing their response to radiation therapy . The mechanism involves caspase activation and apoptosis induction .
- Tumor regression this compound induces rapid cIAP-1 degradation and strong apoptosis in xenograft tumor tissues and achieves tumor regression, but has no toxicity in normal mouse tissues .
Combination Therapies
- TRAIL this compound has been investigated for combination with TNF-related apoptosis-inducing ligand (TRAIL) . Studies have shown that this compound is highly synergistic with TRAIL in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines of breast, prostate, and colon cancer .
- Doxorubicin this compound considerably potentiated Doxorubicin-mediated anticancer activity in HCC cells . Mechanistic studies demonstrated that this compound in combination with chemotherapeutic agents resulted in enhanced activation of caspases-9, -3 and cleavage of poly ADP-ribose polymerase (PARP), and also led to decreased AKT activation .
- Adriamycin The combination of this compound and Adriamycin has been investigated for cancer treatment .
Molecular Mechanism this compound functions by targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 for degradation and induces tumor necrosis factor-alpha (TNFalpha)-dependent apoptosis in tumor cells .
Limitations The single-agent activity of Smac mimetics is very limited, rational combinations represent a viable strategy for their clinical development .
作用机制
SM-164 通过靶向和降解细胞凋亡抑制蛋白 (cIAP)-1/2 并拮抗 X 连锁凋亡抑制蛋白 (XIAP) 来发挥作用。cIAP-1/2 降解导致胱天蛋白酶活化,胱天蛋白酶是蛋白酶,在细胞凋亡的执行中起着至关重要的作用。 通过拮抗 XIAP,this compound 从 XIAP 抑制性结合中释放活性胱天蛋白酶,进一步促进细胞凋亡 。 This compound 作用机制中涉及的分子靶点和途径包括肿瘤坏死因子 (TNF) 受体介导的细胞凋亡途径和线粒体介导的细胞凋亡途径 。
相似化合物的比较
SM-164 与其他类似化合物进行比较,例如:
This compound 在其双价结构方面是独一无二的,这使其能够有效地靶向和降解 cIAP-1/2 并拮抗 XIAP,从而导致肿瘤细胞中稳健的细胞凋亡诱导 。
生物活性
SM-164 is a novel bivalent Smac mimetic that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. It functions primarily by antagonizing inhibitor of apoptosis proteins (IAPs), specifically cIAP-1, cIAP-2, and XIAP, thereby promoting apoptosis in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits a unique mechanism of action that distinguishes it from other Smac mimetics. Its bivalent nature allows for enhanced binding affinity to IAPs, leading to effective apoptosis induction. The following points summarize its mechanism:
- Antagonism of IAPs : this compound effectively degrades cIAP-1 and cIAP-2 within minutes of administration, which is crucial for overcoming apoptosis resistance in cancer cells .
- Activation of Caspases : Treatment with this compound results in the activation of key caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program .
- Tumor Regression : In vivo studies demonstrate that this compound induces significant tumor regression in xenograft models without causing toxicity to normal tissues .
In Vitro Studies
Research has shown that this compound is significantly more potent than its monovalent counterparts. For instance:
Cell Line | IC50 (µM) | Apoptosis Induction (%) at 1 nM |
---|---|---|
MDA-MB-231 | 0.001 | 32 |
SK-OV-3 | 0.001 | 33 |
MALME-3M | 0.001 | 37 |
These results indicate that even at low concentrations, this compound effectively induces apoptosis across various cancer cell lines .
In Vivo Studies
In animal models, particularly using MDA-MB-231 xenografts:
- Dosage : Administration of this compound at a dose of 5 mg/kg resulted in rapid degradation of cIAP-1 and activation of apoptotic pathways within hours .
- Tumor Response : Significant tumor regression was observed with minimal side effects on normal tissues, highlighting its therapeutic potential .
Case Studies
Several studies have explored the clinical implications of this compound:
- Combination Therapy with Doxorubicin :
- Impact on XIAP Silencing :
Safety Profile
Importantly, this compound has been reported to exhibit a favorable safety profile:
属性
IUPAC Name |
(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYDZXNSSLRFJS-IOQQVAQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957135-43-2 | |
Record name | SM-164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SM-164 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。